Apalcillin sodium

Description

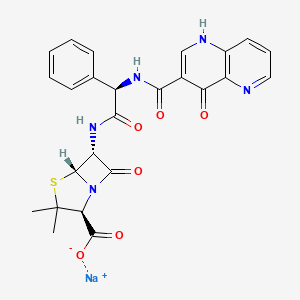

Apalcillin Sodium is the sodium salt of a naphthydridine derivative of the broad spectrum, semisynthetic ampicillin with antibacterial activity. Apalcillin specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

Structure

3D Structure of Parent

Properties

CAS No. |

58795-03-2 |

|---|---|

Molecular Formula |

C25H22N5NaO6S |

Molecular Weight |

543.5 g/mol |

IUPAC Name |

sodium;3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1 |

InChI Key |

DIGBQDMXLUJMHN-UHFFFAOYSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

58795-03-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

apacillin apalcillin apalcillin sodium apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer APCC antibiotic PC 904 PC-904 |

Origin of Product |

United States |

Foundational & Exploratory

Apalcillin sodium mechanism of action against Gram-negative bacteria

Topic: Apalcillin Sodium Mechanism of Action against Gram-Negative Bacteria Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists

Executive Summary

Apalcillin sodium (PC-904) represents a pivotal evolution in the ureidopenicillin class, distinguished by its 1,5-naphthyridine side chain. While historically categorized alongside piperacillin and azlocillin as an "anti-pseudomonal penicillin," apalcillin exhibits a distinct structure-activity relationship (SAR) that optimizes outer membrane permeability in Gram-negative obligate aerobes. This guide dissects the molecular mechanism of apalcillin, focusing on its preferential affinity for high-molecular-weight Penicillin-Binding Proteins (PBPs) in Pseudomonas aeruginosa and Escherichia coli, and provides validated protocols for experimental verification.

Molecular Pharmacology: The Naphthyridine Advantage

The efficacy of apalcillin against Gram-negative bacteria is not solely defined by its beta-lactam core but by the physicochemical properties conferred by its C6 side chain.

-

Chemical Identity: Sodium (2S,5R,6R)-6-[[(2R)-2-[(4-hydroxy-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.

-

Porin Traversal: The hydrophilicity of the naphthyridine moiety facilitates rapid diffusion through the water-filled porin channels (OmpF/OmpC in E. coli, OprF in P. aeruginosa) of the outer membrane. This accumulation in the periplasmic space is the first critical step in its bactericidal cascade.

Mechanism of Action: PBP Targeting & Peptidoglycan Disruption[1][2]

Apalcillin acts as a "suicide substrate" for the serine proteases known as Penicillin-Binding Proteins (PBPs). Its mechanism is a two-phase inhibition process leading to morphological derangement and eventual cell lysis.

The Acylation Event

Upon reaching the periplasm, apalcillin mimics the D-alanyl-D-alanine terminus of the nascent peptidoglycan pentapeptide.

-

Recognition: The PBP active site recognizes the beta-lactam ring.[1][2]

-

Acylation: The active site serine (e.g., Ser294 in P. aeruginosa PBP3) attacks the beta-lactam carbonyl.

-

Irreversible Inhibition: The beta-lactam ring opens, forming a stable covalent acyl-enzyme complex. This permanently blocks the transpeptidase activity required for cross-linking glycan strands.

Specific PBP Affinity Profile

Unlike earlier penicillins that primarily targeted PBP-1, apalcillin displays a high-affinity profile for PBP-3 (FtsI) , while retaining significant affinity for PBP-1a/1b.

| Organism | Primary Target (High Affinity) | Secondary Target | Morphological Outcome |

| P. aeruginosa | PBP-3 (Cell Division/Septation) | PBP-1a/1b (Elongation) | Filamentation |

| E. coli | PBP-3 | PBP-1a/1b | Filamentation |

Causality of Cell Death: The inhibition of PBP-3 arrests cell division (septum formation) without immediately stopping growth, leading to the formation of long, multinucleated filaments. Subsequent inhibition of PBP-1a/1b (or the futile cycle of autolysin activity) compromises the structural integrity of the filament, causing osmotic lysis.

Signaling Pathway Visualization

Figure 1: Mechanistic cascade of Apalcillin-induced cell death, highlighting the dual-targeting of PBP-3 and PBP-1.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic proof.[3]

Protocol: Competitive PBP Binding Assay (Fluorescent)

Objective: Quantify the affinity of apalcillin for specific PBPs in P. aeruginosa by competing with a fluorescent reporter (Bocillin FL).

Principle: Bocillin FL is a fluorescent penicillin that binds all PBPs. Pre-incubation with apalcillin will prevent Bocillin FL binding if the PBP is targeted. The "missing" bands on an SDS-PAGE gel indicate apalcillin binding.

Workflow:

-

Membrane Preparation:

-

Harvest P. aeruginosa (log phase) by centrifugation.

-

Lyse via sonication in phosphate buffer (pH 7.0) with protease inhibitors.

-

Ultracentrifuge (100,000 x g, 60 min) to isolate the membrane fraction. Resuspend in PBS.

-

-

Competition Reaction:

-

Aliquot membrane proteins (50 µ g/sample ).

-

Add Apalcillin at increasing concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Incubate at 37°C for 10 minutes.

-

Control: One sample with no Apalcillin (100% binding control).

-

-

Labeling:

-

Add Bocillin FL (final conc. 10 µM) to all samples.

-

Incubate at 37°C for 20 minutes.

-

-

Detection:

-

Quench with SDS-loading buffer and boil.

-

Run on 10% SDS-PAGE.

-

Visualize using a Typhoon imager (excitation 488 nm).

-

-

Analysis:

-

IC50 Calculation: Plot band intensity vs. Apalcillin concentration. A decrease in the PBP-3 band intensity at low concentrations confirms high affinity.

-

Protocol: MIC/MBC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to assess potency.

Steps:

-

Inoculum: Prepare P. aeruginosa suspension adjusted to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Dilution: Prepare serial 2-fold dilutions of Apalcillin in a 96-well plate (Range: 0.25 to 128 µg/mL).

-

Incubation: 16-20 hours at 35°C ± 2°C.

-

Readout:

-

MIC: Lowest concentration with no visible growth.

-

MBC: Plate 10 µL from clear wells onto agar. The lowest concentration yielding

reduction in CFU is the MBC.

-

Experimental Workflow Diagram

Figure 2: Workflow for the Competitive PBP Binding Assay using Bocillin FL.

Comparative Data Summary

The following table synthesizes historical data comparing Apalcillin to its closest analog, Piperacillin.

| Parameter | Apalcillin Sodium | Piperacillin Sodium |

| Chemical Class | Ureidopenicillin (Naphthyridine) | Ureidopenicillin (Dioxopiperazine) |

| Primary PBP Target | PBP-3 (P. aeruginosa) | PBP-3 (P. aeruginosa) |

| PBP-1 Affinity | High | Moderate |

| MIC90 (P. aeruginosa) | 2 - 4 µg/mL | 4 - 8 µg/mL |

| Beta-Lactamase Stability | Low (Hydrolyzed by TEM/AmpC) | Low (Hydrolyzed by TEM/AmpC) |

| Serum Protein Binding | High (~98%) | Low (~30%) |

| Excretion Route | Biliary (Primary) & Renal | Renal (Primary) |

Note: While both drugs target PBP-3, Apalcillin's higher protein binding and biliary excretion profile suggest a different pharmacokinetic utility, despite similar in vitro potency.

Resistance Mechanisms

Researchers must account for intrinsic and acquired resistance when designing experiments:

-

Beta-Lactamases: Apalcillin is labile to hydrolysis by penicillinases (TEM-1) and cephalosporinases (AmpC). For susceptibility testing in resistant strains, a beta-lactamase inhibitor (e.g., tazobactam or clavulanate) is often required, though apalcillin is not commercially available as a fixed-dose combination.

-

Efflux Pumps: Overexpression of the MexAB-OprM efflux system in Pseudomonas can elevate MICs by extruding apalcillin from the periplasm.

References

-

Fukasawa, M., et al. (1984).[4] "A novel character of acylaminobenzylpenicillin apalcillin, in binding to penicillin-binding proteins of Escherichia coli and Pseudomonas aeruginosa." The Journal of Antibiotics.

-

Noguchi, H., et al. (1978).[5] "New antipseudomonal penicillin, PC-904: affinity to penicillin-binding proteins and inhibition of the enzyme cross-linking peptidoglycan." Antimicrobial Agents and Chemotherapy.[3][5][6]

-

Barry, A. L., et al. (1985). "In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates."[5] Antimicrobial Agents and Chemotherapy.[3][5][6]

-

Lode, H., et al. (1984). "Comparative pharmacokinetics of apalcillin and piperacillin." Antimicrobial Agents and Chemotherapy.[3][5][6]

-

Zhao, G., et al. (1999). "Bocillin FL, a sensitive fluorescent labeling reagent for penicillin-binding proteins."[7] Antimicrobial Agents and Chemotherapy.[3][5][6]

Sources

- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 2. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. contagionlive.com [contagionlive.com]

- 4. A novel character of acylaminobenzylpenicillin apalcillin, in binding to penicillin-binding proteins of Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Ampicillin Sodium

This guide provides a comprehensive technical overview of ampicillin sodium, a widely utilized semi-synthetic penicillin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, molecular properties, and analytical characterization. The content is structured to deliver not just data, but also the underlying scientific principles and practical considerations for its study and application.

Introduction: The Significance of Ampicillin Sodium

Ampicillin, first developed in 1961, represented a significant advancement in antibiotic therapy as a broad-spectrum agent effective against a range of Gram-positive and certain Gram-negative bacteria.[1] Its sodium salt form, ampicillin sodium, offers enhanced solubility, making it suitable for parenteral administration in clinical settings and a staple in microbiology and molecular biology research.[2] This document delves into the core physicochemical and pharmacological characteristics of ampicillin sodium, providing a foundational understanding for its use in both research and therapeutic contexts.

Chemical Identity and Molecular Architecture

Ampicillin sodium is the monosodium salt of [2S-[2α,5α,6β(S*)]]-6-[(aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[3] Its core structure consists of a β-lactam ring fused to a thiazolidine ring, a characteristic feature of the penicillin family.[4] The presence of an amino group on the phenylacetyl side chain enhances its spectrum of activity compared to penicillin G, allowing for penetration through the outer membrane of some Gram-negative bacteria.[5]

The molecular integrity of this structure is paramount to its biological activity. The strained β-lactam ring is the pharmacophore, responsible for its antibacterial action.

Key Molecular and Physicochemical Properties

A summary of the fundamental molecular and physical properties of ampicillin sodium is presented in Table 1. These parameters are critical for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈N₃NaO₄S | [6][7] |

| Molecular Weight | 371.39 g/mol | [6] |

| CAS Number | 69-52-3 | [6] |

| Appearance | White to pale cream crystalline powder | [8] |

| Solubility | Soluble in water (e.g., 1 mg/mL) | [6] |

| Melting Point | Decomposes at approximately 205°C | [9] |

| pH (1% solution in water) | 8.0–10.0 |

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

The definitive identification and purity assessment of ampicillin sodium rely on a combination of spectroscopic techniques. Each method provides unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ampicillin sodium in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The proton NMR spectrum of ampicillin sodium reveals characteristic peaks corresponding to the various protons in the molecule. Indicative chemical shifts (δ) in D₂O are observed for the methyl groups on the thiazolidine ring, as well as protons on the β-lactam ring and the phenylacetyl side chain.[10] The chemical shifts of the methyl protons have been noted to be dependent on the pD of the solution.[11]

-

Expertise & Experience: The choice of a deuterated solvent like D₂O is crucial for ¹H NMR to avoid a large interfering solvent peak. The pH (or pD in D₂O) of the sample can significantly influence the chemical shifts of ionizable protons, such as those in the amino and carboxylic acid groups, and their neighboring atoms. Therefore, maintaining a consistent and reported pD is essential for spectral reproducibility.

This protocol outlines the steps for acquiring a ¹H NMR spectrum of ampicillin sodium.

Pharmacokinetic Profile

The pharmacokinetics of ampicillin sodium describe its absorption, distribution, metabolism, and excretion (ADME).

-

Absorption and Distribution: Following parenteral administration, ampicillin is readily distributed into most body tissues and fluids. [12]It exhibits low plasma protein binding (around 20%). [12]Ampicillin can cross the placenta and is also found in breast milk. [9]* Metabolism and Excretion: A significant portion of ampicillin is excreted unchanged in the urine. [12]Its metabolism is partial, with metabolites including penicilloic acid and piperazine-2,5-dione. [9]The plasma half-life in adults with normal renal function is approximately 1 to 2 hours. [9]

Common Adverse Effects

While generally well-tolerated, ampicillin sodium can cause adverse effects. The most common include:

-

Gastrointestinal issues: Diarrhea, nausea, and vomiting are frequently reported. [13][14]* Hypersensitivity reactions: Skin rashes are common. [13][15]More severe reactions, though rarer, can include urticaria, and in some cases, anaphylaxis. [3][14]

Conclusion

Ampicillin sodium remains a cornerstone antibiotic with well-defined chemical and pharmacological properties. A thorough understanding of its molecular structure, spectroscopic fingerprint, and mechanism of action is essential for its effective and safe use in both clinical and research settings. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control.

References

-

Drugs.com. (2026, January 23). Ampicillin Side Effects: Common, Severe, Long Term. [Link]

-

Biomedicus. (2025, December 24). The Side Effects of Ampicillin Sodium (Ampicillin Sodium). [Link]

-

Thota, P., & Recai, M. (2023, August 28). Ampicillin. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Ampicillin. In: Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

-

Fresenius Kabi Canada. (2020, February 14). Sterile PrAMPICILLIN SODIUM FOR INJECTION (ampicillin sodium) USP Antibiotic. [Link]

-

Wikipedia. Ampicillin. [Link]

-

Epocrates. (2025, February 1). Ampicillin (ampicillin sodium) - Dosing, PA Forms & Info. [Link]

-

Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]

-

RCSB PDB. Global Health: Antimicrobial Resistance: Ampicillin. [Link]

-

Liu, Y., et al. (2013). Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

-

Suwanrumpha, S., & Freas, R. B. (1989). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites. Biomedical & Environmental Mass Spectrometry. [Link]

-

PubChem. Ampicillin. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Ampicillin?[Link]

-

ResearchGate. Proposed fragmentation pathway for the fragmentation ions of ampicilloic acid ( m / z 368). [Link]

-

Louisiana Department of Health. β-lactam Overview Ampicillin. [Link]

-

ResearchGate. Ampicillin binds to primary receptors called PBP. [Link]

-

ResearchGate. On the1H NMR chemical shift assignments for ampicillin. [Link]

-

ResearchGate. Pharmacokinetics of ampicillin in pigs. [Link]

-

Tótoli, E. G., & Salgado, H. R. N. (2012). Development and Validation of the Quantitative Analysis of Ampicillin Sodium in Powder for Injection by Fourier-transform Infrared Spectroscopy (FT-IR). Physical Chemistry. [Link]

-

ResearchGate. Graphical representation of the ampicillin sodium analytical curve by FT-IR spectroscopy. [Link]

-

ResearchGate. FTIR Spectra of Sodium ampicillin (I); HA (II) and HA after adsorbing.... [Link]

-

Shamsipur, M., et al. (2002). Monitoring of ampicillin and its related substances by NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

ResearchGate. (PDF) Development and Validation of the Quantitative Analysis of Ampicillin Sodium in Powder for Injection by Fourier-transform Infrared Spectroscopy (FT-IR). [Link]

-

PNNL. Ampicillin sodium salt. [Link]

-

ResearchGate. The 1 H-NMR spectra of ampicillin and its complexes. [Link]

-

Longdom Publishing. (2024, April 3). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. [Link]

-

PubChem. Ampicillin Sodium. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

precisionFDA. AMPICILLIN SODIUM. [Link]

-

Royal Society of Chemistry. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Uni Halle. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. ¹H NMR of AMP solutions in D2O at increasing plasma treatment time from.... [Link]

Sources

- 1. Development and Validation of the Quantitative Analysis of Ampicillin Sodium in Powder for Injection by Fourier-transform Infrared Spectroscopy (FT-IR) [article.sapub.org]

- 2. Ampicillin Sodium | C16H18N3NaO4S | CID 23663979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin [pdb101.rcsb.org]

- 5. ldh.la.gov [ldh.la.gov]

- 6. Ampicillin, Sodium Salt [sigmaaldrich.com]

- 7. GSRS [precision.fda.gov]

- 8. webbook.nist.gov [webbook.nist.gov]

- 9. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Monitoring of ampicillin and its related substances by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Ampicillin (ampicillin sodium) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 15. Ampicillin - Wikipedia [en.wikipedia.org]

Apalcillin's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the binding affinity of apalcillin sodium to its primary bacterial targets, the penicillin-binding proteins (PBPs). As a broad-spectrum acylaminopenicillin, apalcillin's efficacy is rooted in its ability to covalently inhibit these essential enzymes, thereby disrupting bacterial cell wall synthesis. This document will delve into the molecular interactions, quantitative binding data, and the experimental methodologies used to characterize this critical antibiotic-target relationship.

Introduction to Apalcillin and Penicillin-Binding Proteins

Apalcillin is a semi-synthetic derivative of ampicillin, distinguished by its acyl side chain which enhances its activity, particularly against Pseudomonas aeruginosa and other Gram-negative bacteria.[1][2][3][4][5] Like all β-lactam antibiotics, its mechanism of action is the inhibition of PBPs.[6][7]

Penicillin-binding proteins (PBPs) are a group of bacterial enzymes anchored in the cell membrane that are crucial for the final steps of peptidoglycan synthesis.[6][8] Peptidoglycan provides structural integrity to the bacterial cell wall, and its proper formation is vital for bacterial survival.[7][9] PBPs catalyze the cross-linking of peptidoglycan chains through a transpeptidation reaction.[8][9] By mimicking the D-alanyl-D-alanine substrate of this reaction, β-lactam antibiotics, including apalcillin, bind to the active site of PBPs.[8][10] This binding leads to the formation of a stable, covalent acyl-enzyme complex, which inactivates the enzyme and halts cell wall synthesis, ultimately leading to cell lysis.[6][10][11]

Bacteria possess multiple PBPs, which are broadly classified into high-molecular-mass (HMM) and low-molecular-mass (LMM) categories.[6][12] HMM PBPs are generally essential for cell viability and are the primary targets of many β-lactam antibiotics.[6] The specific affinity of an antibiotic for different PBPs can determine its spectrum of activity and its morphological effects on bacteria.

Apalcillin's Binding Profile to Key Penicillin-Binding Proteins

Apalcillin exhibits a strong and specific affinity for several high-molecular-weight PBPs, which is central to its potent antibacterial activity. Its binding profile has been characterized in various bacteria, most notably in Escherichia coli and Pseudomonas aeruginosa.

Quantitative Binding Affinity

The binding affinity of apalcillin to PBPs is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP activity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µM) | Reference |

| Escherichia coli | PBP1b | 25 | [10] |

| Escherichia coli | PBP3 | - | [10] |

| Escherichia coli | PBP4 | 200 | [10] |

| Pseudomonas aeruginosa | PBP1b | - | [10] |

| Pseudomonas aeruginosa | PBP3 | - | [10] |

Note: Specific IC50 values for all PBPs are not always available in the public domain and can vary based on experimental conditions.

Research has shown that apalcillin has a particular specificity for PBP1b and PBP3 in both E. coli and P. aeruginosa.[10] The naphthyridine-carboxamido side chain of apalcillin is a key structural feature that enhances its binding characteristics compared to other penicillins like ampicillin and carbenicillin.[10] This enhanced binding translates to more effective inactivation of the target enzymes.[10]

Mechanism of Covalent Inhibition

The interaction between apalcillin and a PBP is a two-step process. Initially, a reversible enzyme-substrate complex is formed. This is followed by a rapid acylation of the active site serine residue by the β-lactam ring of apalcillin.[10] This acylation step is essentially irreversible and results in the formation of a stable acyl-enzyme intermediate with a long half-life, effectively taking the PBP out of commission.[10]

Caption: Mechanism of PBP inactivation by apalcillin.

Experimental Determination of PBP Binding Affinity

The affinity of apalcillin for various PBPs is typically determined using competitive binding assays.[10] These assays measure the ability of the test antibiotic (apalcillin) to compete with a labeled β-lactam probe (e.g., radiolabeled or fluorescently labeled penicillin) for binding to the PBPs.[13][14][15]

Step-by-Step Protocol for a Competitive PBP Binding Assay

This protocol outlines a general procedure for determining the IC50 of apalcillin for specific PBPs using a fluorescently labeled penicillin G (Bocillin-FL) as the probe.[12][16][17]

Materials:

-

Bacterial culture (e.g., E. coli) in exponential growth phase.

-

Apalcillin sodium solutions of varying concentrations.

-

Bocillin-FL (fluorescent penicillin probe).[16]

-

Phosphate-buffered saline (PBS).

-

SDS-PAGE reagents and equipment.

-

Fluorescence gel scanner.

Procedure:

-

Bacterial Cell Preparation:

-

Competitive Inhibition:

-

Aliquots of the cell suspension are incubated with varying concentrations of apalcillin for a defined period (e.g., 30 minutes) at room temperature. This allows apalcillin to bind to its target PBPs.[16]

-

A control sample with no apalcillin is also prepared.

-

-

Fluorescent Labeling:

-

Cell Lysis and Membrane Preparation:

-

SDS-PAGE and Fluorescence Detection:

-

Data Analysis:

-

The intensity of the fluorescent bands for each PBP is quantified.

-

The percentage of inhibition for each apalcillin concentration is calculated relative to the control (no apalcillin).

-

The IC50 value is determined by plotting the percentage of inhibition against the apalcillin concentration and fitting the data to a dose-response curve.[12]

-

Caption: Workflow for a competitive PBP binding assay.

Functional Consequences of Apalcillin-PBP Binding

The inhibition of specific PBPs by apalcillin leads to distinct morphological changes and ultimately, bacterial cell death.

-

Inhibition of PBP1b: This PBP is involved in cell elongation. Its inhibition by apalcillin contributes to the formation of filamentous cells before lysis.

-

Inhibition of PBP3: PBP3 is essential for septum formation during cell division. Inhibition of PBP3 by apalcillin prevents proper cell division, also leading to the formation of elongated, filamentous cells.[10][19]

The combined and potent inhibition of these key PBPs underscores apalcillin's efficacy as a broad-spectrum antibiotic, particularly against Gram-negative pathogens where these PBPs are critical for survival.[10]

Conclusion

Apalcillin's potent antibacterial activity is directly attributable to its high and specific binding affinity for essential penicillin-binding proteins, particularly PBP1b and PBP3. The covalent and effectively irreversible nature of this binding efficiently disrupts bacterial cell wall synthesis, leading to cell death. Understanding the nuances of this molecular interaction, as elucidated through techniques like competitive binding assays, is crucial for the rational design of new β-lactam antibiotics and for combating the growing challenge of antibiotic resistance.

References

-

- Journal of Antibiotics (Tokyo). 1984 Mar;37(3):293-6.

-

- Hancock Lab.

-

- PDB-101.

-

- Antimicrobial Agents and Chemotherapy.

-

- Current Protocols in Chemical Biology.

-

- Protein and Peptide Letters.

-

- ChemRxiv.

-

- PubChem.

-

- Diagnostic Microbiology and Infectious Disease. 1985 Jan;3(1):7-17.

-

- Antimicrobial Agents and Chemotherapy. 1983 Apr;23(4):559-65.

-

- Antimicrobial Agents and Chemotherapy.

-

- Antimicrobial Agents and Chemotherapy.

-

- Journal of Molecular Biology.

-

- Journal of Bacteriology.

-

- Infection. 1982;10 Suppl 3:S219-22.

-

- Taylor & Francis.

-

- Bioorganic & Medicinal Chemistry.

-

- ACS Infectious Diseases.

-

- Antimicrobial Agents and Chemotherapy. 1982 May;21(5):851-3.

-

- Wikipedia.

-

- News-Medical.net.

Sources

- 1. Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of apalcillin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of apalcillin alone and in combination with four aminoglycoside antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of apalcillin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy Apalcillin | 63469-19-2 | >98% [smolecule.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin [pdb101.rcsb.org]

- 12. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 19. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Antimicrobial Spectrum & Mechanistic Profile of Apalcillin Sodium against Pseudomonas aeruginosa

Executive Summary

Apalcillin sodium (PC-904) represents a distinct evolution in the ureidopenicillin class, characterized chemically by a naphthyridine side chain. While historically categorized alongside piperacillin and azlocillin, apalcillin exhibits a unique "suicide inhibitor" profile against Pseudomonas aeruginosa, driven by high-affinity binding to Penicillin-Binding Protein 3 (PBP-3) and superior outer membrane permeability.

This technical guide dissects the molecular mechanisms, quantitative antimicrobial spectrum, and experimental protocols required to validate apalcillin’s efficacy. It serves as a foundational reference for researchers investigating beta-lactam kinetics and synergistic strategies against multi-drug resistant (MDR) Gram-negative pathogens.

Molecular Mechanism & Structural Pharmacology[1]

Chemical Structure

Unlike piperacillin, which utilizes a dioxopiperazine side chain, apalcillin incorporates a 1,5-naphthyridine-3-carboxylic acid moiety. This lipophilic side chain significantly enhances the molecule's ability to traverse the outer membrane porins (OprF) of P. aeruginosa, a critical factor in its superior potency compared to carbenicillin or ticarcillin.

Mechanism of Action: The PBP-3 Blockade

Apalcillin functions as a structural analogue of the D-alanyl-D-alanine terminus of peptidoglycan precursors. Its primary mechanism involves the acylation of the active site serine residues of Penicillin-Binding Proteins (PBPs).

-

Primary Target (PBP-3): Apalcillin exhibits exceptionally high affinity for PBP-3 (encoded by ftsI). Inhibition of PBP-3 blocks septation, leading to the formation of filamentous cells that eventually lyse.

-

Secondary Target (PBP-1a/1b): At higher concentrations, apalcillin binds to PBP-1s, inducing rapid spheroplast formation and lysis.

Visualization: Mechanism of Action Pathway

Figure 1: Molecular pathway of Apalcillin-induced cell death in P. aeruginosa, highlighting dual PBP targeting.

Antimicrobial Spectrum Analysis

Comparative Activity Profile

Apalcillin is distinguished by its potency against P. aeruginosa and Acinetobacter spp., often outperforming other anti-pseudomonal penicillins.[1]

Table 1: Comparative MIC Values (µg/mL) against P. aeruginosa

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Spectrum Note |

| Apalcillin | 1.0 - 2.0 | 2.0 - 4.0 | Highest potency; active against some carbenicillin-resistant strains. |

| Piperacillin | 2.0 - 4.0 | 4.0 - 64.0 | Broad spectrum; variable activity against high-inoculum. |

| Azlocillin | 4.0 | 8.0 - 16.0 | Good activity; less stable to beta-lactamases. |

| Carbenicillin | 32.0 | 64.0 - 128.0 | Historical benchmark; high resistance prevalence. |

| Ticarcillin | 16.0 | 32.0 - 64.0 | Often requires beta-lactamase inhibitor. |

Data synthesized from multi-center surveillance studies (See References 1, 3, 5).

Beta-Lactamase Stability

Apalcillin demonstrates a nuanced stability profile:

-

Stable: High stability against PSE-2 (OXA-10 class) beta-lactamases produced by P. aeruginosa.

-

Unstable: Hydrolyzed by chromosomal AmpC cephalosporinases and plasmid-mediated TEM-1 enzymes.

-

Inhibitory: Paradoxically acts as an inhibitor of Type 1 beta-lactamases from Enterobacter cloacae.[1]

Synergistic Dynamics

Monotherapy with beta-lactams against P. aeruginosa carries a risk of resistance development via ampC derepression. Combination therapy is standard.

-

Aminoglycosides: Apalcillin exhibits marked synergy with Gentamicin and Netilmicin .

-

Ciprofloxacin: Additive to synergistic effects observed, particularly in neutropenic models.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols utilize standard Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Protocol: Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Apalcillin against P. aeruginosa clinical isolates.

-

Preparation of Stock Solution:

-

Dissolve Apalcillin Sodium (potency correction required) in sterile distilled water to 1024 µg/mL.

-

Note: Apalcillin sodium is hygroscopic; weigh quickly and store desiccated at -20°C.

-

-

Inoculum Preparation:

-

Select 3-5 colonies from overnight agar plate. Suspend in saline to reach 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute 1:100 in CAMHB to achieve final concentration of ~5 x 10^5 CFU/mL in wells.

-

-

Plate Setup:

-

Use 96-well round-bottom plates.

-

Dispense 100 µL of 2x serial dilutions of Apalcillin (Range: 0.125 to 128 µg/mL).

-

Add 100 µL of standardized inoculum to each well.

-

-

Incubation:

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Readout:

-

MIC is the lowest concentration showing no visible growth (turbidity).

-

QC Strain:P. aeruginosa ATCC 27853 (Expected Range: 1.0 - 4.0 µg/mL).

-

Protocol: Time-Kill Kinetics

Objective: Determine bactericidal activity and synergy.

-

Setup: Prepare 10 mL CAMHB flasks containing Apalcillin at 0.5x, 1x, 2x, and 4x MIC.

-

Inoculation: Inoculate to ~5 x 10^5 CFU/mL.

-

Sampling:

-

Remove aliquots at T=0, 2, 4, 8, and 24 hours.

-

Serially dilute in saline and plate on Mueller-Hinton Agar.

-

-

Analysis:

-

Bactericidal: ≥3 log10 reduction in CFU/mL from baseline.

-

Synergy (if combined): ≥2 log10 decrease compared to the most active single agent.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for Broth Microdilution Assay.

References

-

Barry, A. L., et al. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy.[6][1][2][7][8][9][10]

-

Neu, H. C., & Labthavikul, P. (1982). In vitro activity of apalcillin compared with that of other new penicillins and anti-Pseudomonas cephalosporins. Antimicrobial Agents and Chemotherapy.[6][1][2][7][8][9][10]

-

Höffler, U. (1986). Efficacy of Apalcillin Alone and in Combination with Four Aminoglycoside Antibiotics against Pseudomonas aeruginosa. Chemotherapy.[6][2][8]

-

Noguchi, H., et al. (1984). A novel character of acylaminobenzylpenicillin apalcillin, in binding to penicillin-binding proteins of Escherichia coli and Pseudomonas aeruginosa. The Journal of Antibiotics.

-

Sanders, C. C., et al. (1983). Properties of PSE-2 beta-lactamase and genetic basis for its production in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[6][1][2][7][8][9][10]

Sources

- 1. Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ampicillin sodium | 69-52-3 [chemicalbook.com]

- 6. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idstewardship.com [idstewardship.com]

- 8. Ampicillin Sodium - ZELLX® [zellx.de]

- 9. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Preclinical Pharmacokinetic Profile of Apalcillin Sodium: An In-depth Technical Guide

This guide provides a detailed exploration of the preclinical pharmacokinetics of apalcillin sodium. Given the limited availability of comprehensive preclinical data for apalcillin in publicly accessible literature, this document leverages pharmacokinetic data from its close structural analog, ampicillin, to establish a foundational understanding. This is supplemented with available human pharmacokinetic data for apalcillin to draw relevant comparisons and inform preclinical study design. This approach allows for a robust, albeit inferred, characterization of apalcillin's behavior in preclinical models, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Apalcillin Sodium and the Imperative of Preclinical Pharmacokinetic Profiling

Apalcillin is a broad-spectrum, semi-synthetic acylureidopenicillin antibiotic. It demonstrates activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. As with any therapeutic agent under development, a thorough understanding of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—in preclinical models is a cornerstone of a successful drug development program. These studies are critical for:

-

Dose Selection and Regimen Design: Preclinical pharmacokinetic data informs the selection of appropriate doses for toxicology studies and provides a basis for predicting efficacious human dose regimens.

-

Understanding Drug Disposition: These studies reveal how the body handles the drug, identifying potential liabilities such as poor absorption, rapid metabolism, or accumulation in non-target tissues.

-

Species-Specific Differences: Characterizing pharmacokinetics across different preclinical species is essential for selecting the most appropriate animal model for efficacy and safety studies and for understanding potential interspecies variations in drug handling.

-

Regulatory Submission: A comprehensive preclinical pharmacokinetic package is a mandatory component of regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

This guide will delve into the methodologies and expected pharmacokinetic profile of apalcillin sodium in key preclinical species, drawing upon established principles and data from closely related compounds.

Physicochemical Characteristics and Bioanalytical Methodologies

Apalcillin's chemical structure, characterized by a ureidopenicillin side chain, imparts a broader spectrum of activity compared to ampicillin. This structural modification also influences its physicochemical properties, such as lipophilicity and plasma protein binding, which in turn affect its pharmacokinetic behavior.

Analytical Quantification

Accurate quantification of apalcillin in biological matrices is fundamental to pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for this purpose.

Typical HPLC-UV Method Parameters:

| Parameter | Typical Setting | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of penicillins from endogenous plasma components. |

| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH-adjusted) | Allows for the elution of the analyte of interest while maintaining good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | Apalcillin's structure allows for UV absorbance. |

| Sample Preparation | Protein precipitation with acetonitrile or methanol, followed by centrifugation | A straightforward and effective method for removing proteins from plasma or serum that can interfere with the analysis.[1] |

Absorption: Bioavailability and Routes of Administration

The bioavailability of a drug is a critical determinant of its clinical utility, particularly for oral formulations. For penicillins, oral bioavailability can be variable and is often incomplete.

Oral Bioavailability

Parenteral Administration

In preclinical studies, intravenous (IV) and intramuscular (IM) administration are common routes for ensuring complete bioavailability and for characterizing the disposition of a drug independent of absorption.

-

Intravenous (IV) Administration: An IV bolus or infusion is the most direct route, providing 100% bioavailability and allowing for the determination of key pharmacokinetic parameters such as clearance and volume of distribution.

-

Intramuscular (IM) Administration: The IM route provides a depot for the drug, leading to a slower absorption phase compared to IV administration. Plasma concentrations after IM injection of sodium ampicillin in cows reached a maximum (Cmax) of 9.1 µg/mL within 10 minutes[3].

Distribution: Where the Drug Goes

The distribution of a drug throughout the body is governed by its physicochemical properties, plasma protein binding, and tissue permeability.

Plasma Protein Binding

Apalcillin exhibits significantly higher plasma protein binding in humans compared to other penicillins like piperacillin[4]. This property is likely to be observed in preclinical species as well and has important implications for its distribution and clearance, as only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.

Tissue Distribution

Preclinical tissue distribution studies are essential for identifying target and non-target organ exposure. Studies with ampicillin in rats have shown that it is widely distributed, with the highest concentrations found in the kidneys and liver[5]. For ampicillin, tissue penetration is rapid, and the decline in tissue concentrations often parallels that in the serum[6]. Given its structural similarities, apalcillin is expected to have a comparable distribution pattern, although its higher protein binding may result in a lower volume of distribution.

Metabolism: How the Drug is Modified

Metabolism is a key elimination pathway for many drugs, often converting them into more water-soluble compounds that can be readily excreted.

In humans, apalcillin is metabolized to two microbiologically inactive penicilloic acid derivatives[1][4]. This is a common metabolic pathway for penicillins, involving the hydrolytic cleavage of the β-lactam ring. It is highly probable that this same metabolic pathway exists in preclinical species such as rats and dogs. Studies with ampicillin in rats have identified (5R,6R)-ampicilloic acid, its epimer (5S,6R)-ampicilloic acid, and ampicillin piperazine-2,5-dione as metabolites in plasma, bile, and urine[5].

Metabolic Pathway of Apalcillin.

Excretion: How the Drug Leaves the Body

The elimination of a drug and its metabolites from the body is primarily achieved through renal (urine) and/or hepatic (bile) excretion.

Renal Excretion

In humans, approximately 20% of an administered dose of apalcillin is excreted in the urine[5]. Studies suggest that apalcillin competes with p-aminohippuric acid (PAH) for proximal tubular secretion, indicating that active transport is involved in its renal elimination[7]. This mechanism is common to many β-lactam antibiotics.

Hepatic and Biliary Excretion

A significant portion of apalcillin clearance in humans is non-renal, suggesting that biliary excretion is a major elimination pathway[4]. Studies in rats have demonstrated active biliary secretion of ampicillin[8][9]. Given the substantial non-renal clearance of apalcillin in humans, it is critical to investigate the extent of biliary excretion in preclinical models.

Preclinical Pharmacokinetic Parameters: A Comparative Overview

While specific pharmacokinetic parameters for apalcillin in preclinical models are scarce, the following table presents data for ampicillin in various species to provide a comparative framework.

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |

| Rat | IV | 100 | - | - | ~1.0 | 98.2 | [5] |

| Dog (Healthy) | IV | 22 | - | - | - | - | [1] |

| Dog (Azotemic) | IV | 22 | Higher than healthy | - | Significantly longer than healthy | - | [1] |

| Rabbit | IM | - | - | - | ~0.4 | - | [10] |

| Cow | IM | 10 | 9.1 | <0.2 | - | - | [3] |

Experimental Protocol for a Preclinical Pharmacokinetic Study of Apalcillin Sodium

The following is a generalized protocol for conducting a single-dose pharmacokinetic study of apalcillin sodium in rats.

Study Design

-

Animals: Male Sprague-Dawley rats (n=3-5 per time point or per group for serial sampling).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Groups:

-

Group 1: Intravenous (IV) administration.

-

Group 2: Intramuscular (IM) administration.

-

Group 3: Oral gavage (PO) administration.

-

-

Dose: A representative dose (e.g., 20 mg/kg) of apalcillin sodium.

Dosing and Sample Collection

-

Dosing:

-

IV: Administer as a bolus via the tail vein.

-

IM: Administer into the hind limb muscle.

-

PO: Administer via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the jugular or saphenous vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), centrifuge to obtain plasma, and store at -80°C until analysis.

Bioanalysis and Pharmacokinetic Analysis

-

Bioanalysis: Quantify apalcillin concentrations in plasma samples using a validated HPLC-UV or LC-MS/MS method.

-

Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis software to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution).

Experimental Workflow for Preclinical Pharmacokinetic Study.

Conclusion and Future Directions

The preclinical pharmacokinetic profile of apalcillin sodium, while not extensively documented, can be reasonably inferred from the behavior of its close analog, ampicillin, and from its known properties in humans. It is anticipated to be a compound with moderate to low oral bioavailability, extensive distribution, metabolism via hydrolysis of the β-lactam ring, and elimination through both renal and significant biliary excretion. Its higher plasma protein binding compared to other penicillins is a key feature that likely influences its disposition.

For drug development professionals, the key takeaway is the necessity of conducting thorough preclinical pharmacokinetic studies to confirm these inferred properties and to build a robust data package for regulatory submission. Future research should focus on generating and publishing specific ADME data for apalcillin in standard preclinical species to fill the current knowledge gap and to provide a more direct basis for translational modeling to humans.

References

A comprehensive list of references is available for further reading and verification.

Sources

- 1. Ampicillin pharmacokinetics in azotemic and healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral absorption of ampicillin: role of paracellular route vs. PepT1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intra-abdominal versus intramuscular application of two ampicillin preparations in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue distribution of ampicillin: assays in muscle tissue and subcutaneous tissue cage fluid from normal and nephrectomized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. Pharmacokinetics of ampicillin, cephalothin and doxycycline in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Apalcillin and renal function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronokinetics of active biliary ampicillin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Excretion and re-excretion of a broad-spectrum penicillin in bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies of the pharmacokinetics of compound ampicillin sodium for injection [yxsj.smmu.edu.cn]

The Rise and Recess of a Potent Antipseudomonal: A Technical History of Apalcillin

Apalcillin , a formidable member of the ureidopenicillin class of antibiotics, represents a significant chapter in the ongoing endeavor to combat challenging Gram-negative pathogens, particularly Pseudomonas aeruginosa. This technical guide navigates the history and development of apalcillin, from the scientific imperatives that drove its creation to its synthesis, mechanism of action, and eventual place in the therapeutic armamentarium. For researchers and drug development professionals, the story of apalcillin offers critical insights into the strategies and challenges of antibiotic development.

The Genesis of Ureidopenicillins: Expanding the Beta-Lactam Frontier

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent large-scale production in 1945 revolutionized medicine.[1][2][3] However, the emergence of bacterial resistance and the limited spectrum of early penicillins necessitated the development of semi-synthetic derivatives.[4] The introduction of ampicillin in 1961 was a major step forward, extending activity to some Gram-negative bacteria.[5][6] Yet, the challenge of treating infections caused by resilient pathogens like Pseudomonas aeruginosa remained.[4][7] This clinical need spurred the development of antipseudomonal penicillins, including the carboxypenicillins and, later, the more potent ureidopenicillins.[4][8]

Ureidopenicillins are ampicillin derivatives characterized by the conversion of the amino acid side chain into a cyclic urea.[8] This structural modification is thought to mimic a larger portion of the peptidoglycan chain, enhancing binding to penicillin-binding proteins (PBPs).[8] This class of antibiotics, which includes azlocillin, mezlocillin, and piperacillin, offered a broader spectrum of activity against Gram-negative bacteria.[8][9]

The Advent of Apalcillin (PC-904)

First reported in 1975 by Sumito Chemical, apalcillin (developmental code PC-904) emerged as a promising new ureidopenicillin.[5][10] It is a naphthydridine derivative of ampicillin, showcasing a broad spectrum of antibacterial activity.[11][12]

Chemical Synthesis Pathway

The synthesis of apalcillin, like other semi-synthetic penicillins, begins with the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), which is obtained from the fermentation of Penicillin G.[5][13] The synthesis involves the acylation of 6-APA with a unique side chain containing a 4-hydroxy-1,5-naphthyridine-3-carbonyl moiety.[5]

A generalized protocol for the synthesis of acylureidopenicillins like apalcillin can be outlined as follows:

Experimental Protocol: Generalized Synthesis of Acylureidopenicillins

-

Dissolution: Suspend 6-aminopenicillanic acid (6-APA) or ampicillin in an anhydrous solvent and cool the mixture in an ice bath.

-

Addition of Base: Add a tertiary amine base dropwise to the suspension while stirring.

-

Acylation: Slowly add a solution of the activated side chain (e.g., 4-hydroxy-1,5-naphthyridine-3-carbonyl chloride) in the same anhydrous solvent to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the final apalcillin product.[5]

Generalized synthesis pathway of Apalcillin.

Mechanism of Action: Targeting the Bacterial Cell Wall

Apalcillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][14] Like other beta-lactam antibiotics, it targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[11][15] PBPs are essential enzymes for the cross-linking of peptidoglycan chains, a critical component of the cell wall.[14] By binding to the active site of these enzymes, apalcillin prevents the formation of a rigid and stable cell wall, leading to cell lysis and bacterial death.[11][15] Specifically, apalcillin has shown a high affinity for PBP1b and PBP3 in Escherichia coli and Pseudomonas aeruginosa.[11]

Mechanism of action of Apalcillin.

Antibacterial Spectrum and In Vitro Activity

Apalcillin demonstrated a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[11] Its activity was noted to be similar to that of piperacillin, another potent ureidopenicillin.[16] However, a key advantage of apalcillin was its significantly greater potency against Acinetobacter spp. and Pseudomonas aeruginosa.[12][16][17]

| Organism | Apalcillin MIC90 (µg/mL) | Piperacillin MIC90 (µg/mL) | Carbenicillin MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 2.0 | 64 | >128 |

| Acinetobacter calcoaceticus | 2.0 | 16 | 64 |

| Enterobacteriaceae | ≤8.0 (MIC50) | ≤8.0 (MIC50) | - |

| Data compiled from multiple medical center studies.[16][17] |

Like other penicillins, apalcillin was not effective against beta-lactamase-producing strains of Staphylococcus spp., Haemophilus spp., or Neisseria gonorrhoeae.[16] Apalcillin showed some resistance to hydrolysis by certain beta-lactamases, such as the PSE-2 enzyme from P. aeruginosa, where it was more stable than piperacillin and azlocillin.[16]

Pharmacokinetics and Pharmacodynamics

Apalcillin was administered intravenously due to poor intestinal absorption.[18] Pharmacokinetic studies revealed several key characteristics:

-

Half-life: Apalcillin has a terminal elimination half-life of approximately 1.0 to 1.5 hours.[19] Comparative studies showed it has a longer half-life than piperacillin.[20]

-

Protein Binding: It exhibits a high degree of serum protein binding, around 80% to 90%, which is almost double that of piperacillin.[18][20]

-

Distribution: Apalcillin is rapidly distributed, reaching therapeutic levels within 30 minutes of infusion.[19] It also demonstrated penetration into bronchial secretions.[18][21]

-

Excretion: A significant portion of apalcillin clearance is nonrenal (approximately 79%).[20] About 20% of the administered dose is excreted in the urine.[19] It also undergoes high biliary excretion.[18]

| Parameter | Apalcillin | Piperacillin |

| Half-life | Longer | Shorter |

| Serum Protein Binding | ~80-90% | Lower |

| Renal Clearance | Lower | Substantially Greater |

| Nonrenal Clearance | ~79% of total | Lower |

| Comparative pharmacokinetic parameters.[18][20] |

Clinical Applications and Efficacy

Apalcillin was utilized in the treatment of various bacterial infections, particularly those caused by susceptible organisms. Clinical trials demonstrated its efficacy in:

-

Complicated Urinary Tract Infections: Apalcillin was shown to be a safe, though marginally effective, single agent for these infections.[22]

-

Biliary Tract Infections: It was considered an excellent drug for the treatment of serious biliary tract infections, with therapeutic responses being excellent in studied cases.[23]

-

Respiratory Tract Infections: Its ability to penetrate bronchial secretions made it a candidate for treating respiratory infections.[21]

Resistance and Decline

The emergence of bacterial resistance is a persistent challenge for all antibiotics, and apalcillin was no exception. The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug.[24][25] Other mechanisms include alterations in PBPs, reduced permeability through porin channels, and activation of efflux pumps.[24][26][27] Strains producing high amounts of β-lactamases were found to be resistant to apalcillin.[12]

Furthermore, apalcillin was reportedly dropped from development or clinical use due to toxicity problems, a factor that ultimately limited its long-term utility.[10]

Conclusion

Apalcillin stands as a testament to the era of rational drug design in the development of semi-synthetic penicillins. Its creation addressed a critical need for antibiotics with potent activity against Pseudomonas aeruginosa and other challenging Gram-negative bacteria. While its clinical use was ultimately curtailed by toxicity and the relentless evolution of antibiotic resistance, the scientific journey of apalcillin provides valuable lessons. It underscores the delicate balance between efficacy, safety, and the ever-present threat of resistance that continues to define the field of antibiotic drug development.

References

-

Fass, R. J., & Prior, R. B. (1983). Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition. Journal of Antimicrobial Chemotherapy, 11(4), 337-343. [Link]

-

Lode, H., Elvers, A., Koeppe, P., & Borner, K. (1983). Comparative pharmacokinetics of apalcillin and piperacillin. Antimicrobial Agents and Chemotherapy, 24(1), 105-108. [Link]

-

Walsh Medical Media. (2024). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]

-

Klastersky, J., Van der Auwera, P., Meunier-Carpentier, F., & Legrand, J. C. (1984). Pharmacokinetics of apalcillin in intensive-care patients: study of penetration into the respiratory tract. Journal of Antimicrobial Chemotherapy, 14(Suppl A), 67-73. [Link]

-

Lode, H., Elvers, A., Koeppe, P., & Borner,K. (1981). [Investigations on the pharmacokinetics of apalcillin in man]. Arzneimittel-Forschung, 31(8), 1241-1244. [Link]

-

Klastersky, J., Van der Auwera, P., Meunier-Carpentier, F., & Legrand, J. C. (1984). Pharmacokinetics of apalcillin in intensive-care patients. Journal of Antimicrobial Chemotherapy, 14(Suppl A), 67-73. [Link]

-

Amber Lifesciences. (2024). Ampicillin: Uses, Mechanism, and Clinical Considerations. [Link]

-

Fuchs, P. C., Jones, R. N., Thornsberry, C., Barry, A. L., Gavan, T. L., & Gerlach, E. H. (1984). In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6797 bacterial isolates from four separate medical centers. Antimicrobial Agents and Chemotherapy, 25(5), 669-671. [Link]

-

Inxight Drugs - National Center for Advancing Translational Sciences. (n.d.). APALCILLIN SODIUM. [Link]

-

AntibioticDB. (n.d.). Apalcillin (PC-904). [Link]

-

Lode, H., Elvers, A., Koeppe, P., & Borner, K. (1983). Comparative pharmacokinetics of apalcillin and piperacillin. Antimicrobial Agents and Chemotherapy, 24(1), 105–108. [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). Apalcillin. [Link]

-

Bereda, A. (2026). Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies. Molecular Biology Reports, 53(1), 1-13. [Link]

-

Patsnap Synapse. (2025). Apalcillin sodium. [Link]

-

Cox, C. E. (1987). Apalcillin treatment of complicated urinary tract infections. Urologia Internationalis, 42(1), 62-66. [Link]

-

Ibrahim, A. S., Aboshanab, K. M., & El-Sayed, A. H. (2016). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Journal of Applied & Environmental Microbiology, 4(3), 57-63. [Link]

-

Mishima, K., Ohta, T., Kitagawa, N., & Harada, H. (1979). [Clinical studies on apalcillin in biliary tract infections (author's transl)]. The Japanese Journal of Antibiotics, 32(9), 960-965. [Link]

-

Wikipedia. (n.d.). Ampicillin. [Link]

-

PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Ampicillin Resistance. [Link]

-

Wang, Y., Zhang, R., Li, J., Wu, Q., & Zhang, S. (2019). The resistance mechanism of Escherichia coli induced by ampicillin in laboratory. Annals of Clinical Microbiology and Antimicrobials, 18(1), 39. [Link]

-

Tobiki, H., Yamada, H., Miyazaki, T., Tanno, N., Suzuki, H., Shimago, K., Okamura, K., & Ueda, S. (1980). [Studies on beta-lactam antibiotics. IV. Synthesis of apalcillin (author's transl)]. Yakugaku Zasshi, 100(1), 49-55. [Link]

- Google Patents. (n.d.).

-

Amber Lifesciences. (2024). Ampicillin: Uses, Mechanism, and Clinical Considerations. [Link]

-

Fugitt, J. A., & Prazeres, D. M. F. (2015). Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. ACS Sustainable Chemistry & Engineering, 3(10), 2419-2426. [Link]

-

Vila, J., Vargas, M., Casals, C., Urassa, H., Mmbaga, E., & Gascon, J. (1999). Mechanisms of resistance to ampicillin, chloramphenicol and quinolones in multiresistant Salmonella typhimurium strains isolated from fish. The Journal of Antimicrobial Chemotherapy, 43(5), 699-702. [Link]

-

ResearchGate. (n.d.). Ampicillin resistance mechanism associated with porin regulation. [Link]

-

Wikipedia. (n.d.). Ureidopenicillin. [Link]

-

Taylor & Francis. (n.d.). Ureidopenicillin – Knowledge and References. [Link]

-

G. (2017). Penicillin's Discovery and Antibiotic Resistance: Lessons for the Future? The Yale Journal of Biology and Medicine, 90(1), 37-45. [Link]

-

Wikipedia. (n.d.). Penicillin. [Link]

-

ReAct. (n.d.). History of antibiotic development. [Link]

-

Microbiology Society. (n.d.). The history of antibiotics. [Link]

-

Wikipedia. (n.d.). History of penicillin. [Link]

-

Embryo Project Encyclopedia. (2024). Penicillin. [Link]

Sources

- 1. History of antibiotic development – Understand – ReAct [reactgroup.org]

- 2. microbiologysociety.org [microbiologysociety.org]

- 3. History of penicillin - Wikipedia [en.wikipedia.org]

- 4. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ampicillin - Wikipedia [en.wikipedia.org]

- 7. Penicillin - Wikipedia [en.wikipedia.org]

- 8. Ureidopenicillin [medbox.iiab.me]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Compound | AntibioticDB [antibioticdb.com]

- 11. Buy Apalcillin | 63469-19-2 | >98% [smolecule.com]

- 12. APALCILLIN SODIUM [drugs.ncats.io]

- 13. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Apalcillin | C25H23N5O6S | CID 6602341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Apalcillin [PC-904]: spectrum of activity and beta-lactamase hydrolysis/inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro activity of apalcillin compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. [Investigations on the pharmacokinetics of apalcillin in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Comparative pharmacokinetics of apalcillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Apalcillin treatment of complicated urinary tract infections [pubmed.ncbi.nlm.nih.gov]

- 23. [Clinical studies on apalcillin in biliary tract infections (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Molecular basis of ampicillin resistance: combinatorial mechanisms and future strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin Resistance [pdb101.rcsb.org]

- 26. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Apalcillin Sodium: A Comprehensive Technical Guide for Researchers

Apalcillin Sodium , a potent semi-synthetic penicillin, presents a significant area of interest for researchers in drug development and infectious disease. This guide offers an in-depth exploration of its core physicochemical characteristics, mechanism of action, and the requisite experimental protocols for its thorough evaluation. Designed for the discerning scientist, this document synthesizes established knowledge with actionable methodologies to empower further research and application.

Core Identity and Physicochemical Landscape

Apalcillin is a derivative of ampicillin, distinguished by a naphthydridine moiety. This structural modification enhances its antibacterial spectrum, particularly against challenging Gram-negative pathogens.[1]

Chemical and Physical Properties

A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to its development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

| Property | Data | Source(s) |

| CAS Number | 63469-19-2 | [2] |

| Molecular Formula | C₂₅H₂₃N₅O₆S | [3] |

| Molecular Weight | 521.55 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO. Very soluble in water. | [4] |

| Melting Point | Not explicitly found for Apalcillin sodium. Ampicillin sodium has a melting point of 215 °C (with decomposition). | [5][6] |

| Storage | Store at 2–8°C, protected from light and moisture. | [7] |

Note on Data Gaps: While the CAS number and molecular formula for Apalcillin are well-established, specific, publicly available data on its melting point and comprehensive solubility profile in various solvents remain limited. The provided melting point for Ampicillin sodium serves as a reference point for a closely related compound. The experimental protocols outlined in Section 3 provide the means to empirically determine these values for Apalcillin sodium.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Apalcillin, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

The primary molecular targets of Apalcillin are Penicillin-Binding Proteins (PBPs) . These are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a crucial polymer that forms the mesh-like structure of the bacterial cell wall.

The mechanism unfolds as follows:

-

Binding to PBPs: Apalcillin's β-lactam ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This structural similarity allows it to bind to the active site of PBPs.[3][8]

-

Inhibition of Transpeptidation: This binding leads to the acylation of a serine residue within the PBP active site, forming a stable, inactive covalent adduct. This effectively inhibits the transpeptidase activity of the PBP.[3]

-

Weakened Cell Wall and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium continues to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[8]

Caption: Mechanism of Apalcillin action on bacterial cell wall synthesis.

Experimental Protocols for Physicochemical Characterization

To address the data gaps and to provide a framework for quality control and further research, the following are standard protocols for determining key physicochemical properties of Apalcillin sodium.

Determination of Melting Point

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp and defined melting range is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dried Apalcillin sodium powder is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For compounds that decompose, the decomposition temperature is noted.[6]

Solubility Profile Determination

Rationale: Understanding the solubility of Apalcillin sodium in various solvents is essential for developing formulations and for designing in vitro and in vivo experiments.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents relevant to pharmaceutical and laboratory applications should be chosen (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

-

Equilibration: An excess amount of Apalcillin sodium is added to a known volume of each solvent in a sealed flask. The flasks are then agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Analysis: After equilibration, the solutions are filtered to remove undissolved solid. The concentration of Apalcillin sodium in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Rationale: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis.

Methodology:

-

Solution Preparation: A dilute solution of Apalcillin sodium is prepared in a suitable solvent (e.g., water or a buffer solution).

-

Spectral Scanning: The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.[1]

-

Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the λmax.

Rationale: FTIR spectroscopy provides information about the functional groups present in the molecule, serving as a molecular fingerprint for identification.

Methodology:

-

Sample Preparation: A small amount of Apalcillin sodium is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Interpretation: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in the Apalcillin molecule, such as the β-lactam carbonyl, amide carbonyls, and aromatic rings.[9]

Caption: Workflow for the physicochemical characterization of Apalcillin Sodium.

Conclusion

Apalcillin sodium remains a compound of significant interest due to its potent antibacterial activity. This guide provides a foundational understanding of its physicochemical properties and mechanism of action. By employing the outlined experimental protocols, researchers can further elucidate its characteristics, paving the way for novel applications and advancements in the fight against bacterial infections.

References

-

Apalcillin | C25H23N5O6S | CID 6602341 - PubChem. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Apalcillin sodium - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Patsnap. Retrieved February 23, 2026, from [Link]

-

Ampicillin. (n.d.). Japanese Pharmacopoeia. Retrieved February 23, 2026, from [Link]

-

Understanding Ampicillin: Mechanism of Action and Clinical Applications. (2023, June 30). Walsh Medical Media. Retrieved February 23, 2026, from [Link]

-

Ampicillin Sodium Salt - UBPBio. (n.d.). UBPBio. Retrieved February 23, 2026, from [Link]

-

Ampicillin | C16H19N3O4S | CID 6249 - PubChem. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Ampicillin Sodium | C16H18N3NaO4S | CID 23663979 - PubChem. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Ampicillin Sodium Salt (CAS 69-52-3) – Research Grade | AuSaMicS. (n.d.). AuSaMicS. Retrieved February 23, 2026, from [Link]

-

FTIR Spectra of Sodium ampicillin (I); HA (II) and HA after adsorbing... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

APALCILLIN SODIUM. (n.d.). Inxight Drugs. Retrieved February 23, 2026, from [Link]

-